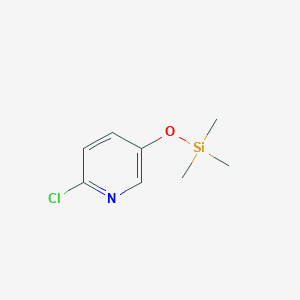

5-Trimethylsilyloxy-2-chloropyridine

CAS No.:

Cat. No.: VC13880636

Molecular Formula: C8H12ClNOSi

Molecular Weight: 201.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12ClNOSi |

|---|---|

| Molecular Weight | 201.72 g/mol |

| IUPAC Name | (6-chloropyridin-3-yl)oxy-trimethylsilane |

| Standard InChI | InChI=1S/C8H12ClNOSi/c1-12(2,3)11-7-4-5-8(9)10-6-7/h4-6H,1-3H3 |

| Standard InChI Key | AMXLLJQTMURLSZ-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)OC1=CN=C(C=C1)Cl |

Introduction

Structural and Physicochemical Properties

The IUPAC name for 5-trimethylsilyloxy-2-chloropyridine is (6-chloropyridin-3-yl)oxy-trimethylsilane, reflecting its substitution pattern. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.72 g/mol |

| Canonical SMILES | CSi(C)OC1=CN=C(C=C1)Cl |

| InChI Key | AMXLLJQTMURLSZ-UHFFFAOYSA-N |

| Boiling Point | Not explicitly reported |

| Solubility | Soluble in organic solvents |

The trimethylsilyloxy group enhances lipophilicity, improving solubility in nonpolar media, while the chlorine atom at the 2-position directs electrophilic substitution reactions to the 4- and 6-positions of the pyridine ring .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The primary synthesis route involves silylation of 2-chloropyridine derivatives under basic conditions. A representative method includes:

-

Substrate Preparation: 2-Chloropyridine or its hydroxylated analog is treated with a trimethylsilylating agent (e.g., trimethylsilyl chloride) in the presence of a base such as triethylamine.

-

Reaction Equation:

This proceeds via nucleophilic attack of the pyridine oxygen on the electrophilic silicon center, followed by deprotonation.

Reactivity and Functionalization

The compound undergoes characteristic reactions:

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to displacement by amines, alkoxides, or thiols, yielding substituted pyridines .

-

Desilylation: Acidic or aqueous conditions cleave the silyl ether, regenerating the hydroxyl group.

-

Cross-Coupling Reactions: The silyloxy group can act as a directing group in metal-catalyzed couplings, such as Suzuki-Miyaura reactions .

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

5-Trimethylsilyloxy-2-chloropyridine is a precursor to antihistamines and antifungal agents. For example, its derivatives are implicated in the synthesis of pyrithione, a fungicidal agent used in antidandruff shampoos . The silyl group temporarily protects reactive hydroxyl groups during multistep syntheses, enabling precise functionalization .

Agrochemical Development

Chlorinated pyridines are critical in designing insecticides and herbicides. The trimethylsilyloxy moiety improves the bioavailability of agrochemicals by modulating solubility profiles . For instance, 2-chloro-5-(trichloromethyl)pyridine, a structurally related compound, is a key intermediate in nitrapyrin-based soil treatments .

Future Perspectives

Advances in sustainable silylation reagents and catalytic desilylation methods could enhance the utility of this compound in green chemistry . Additionally, structural analogs with fluorinated silyl groups may offer improved metabolic stability for pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume